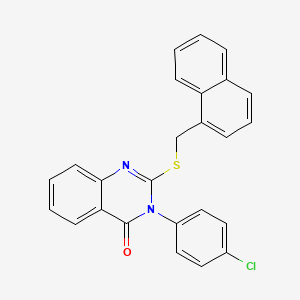
4-Bromo-2-(2-(2,4-dichlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of organic compounds known as benzoic acid esters.
- The compound features a bromine atom, two chlorine atoms, and a carbohydrazide group attached to a phenyl ring.
- Its systematic name is This compound .
4-Bromo-2-(2-(2,4-dichlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: is a chemical compound with the molecular formula C₂₃H₁₇BrCl₂N₂O₅.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. it can be synthesized through various chemical reactions.
- One potential synthetic route involves the condensation of 4-bromo-2-hydroxybenzoic acid with 2,4-dichlorobenzoyl hydrazide in the presence of suitable reagents.
- Further optimization and purification steps are necessary to obtain the desired product.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Notable for its potential pharmacological properties.
Industry: May find applications in materials science or organic synthesis.
Mechanism of Action
- The exact mechanism remains elusive due to limited research.
- It likely interacts with specific cellular targets, affecting cellular processes.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s specific substitution pattern and functional groups distinguish it from similar derivatives.
Remember that while the compound shows promise, further research is essential to unlock its full potential.
Properties
CAS No. |
356795-10-3 |
|---|---|
Molecular Formula |
C22H15BrCl2N2O4 |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H15BrCl2N2O4/c1-30-17-6-2-13(3-7-17)22(29)31-20-9-4-15(23)10-14(20)12-26-27-21(28)18-8-5-16(24)11-19(18)25/h2-12H,1H3,(H,27,28)/b26-12+ |
InChI Key |
NEOAUZNCCSCBKH-RPPGKUMJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012690.png)




![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide](/img/structure/B12012730.png)
![11-Oxo-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]quinoxalin-11-ium-5-olate](/img/structure/B12012747.png)

![methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12012760.png)


![3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12012776.png)
![ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012782.png)

